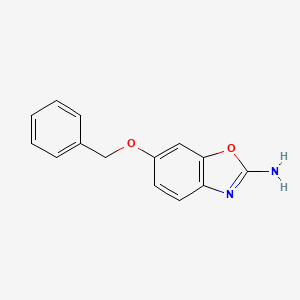

6-(Benzyloxy)-1,3-benzoxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

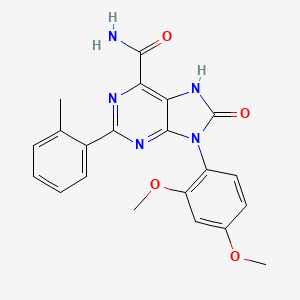

6-(Benzyloxy)-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochemical and Metal-Free Amination

Electrochemically initiated oxidative amination of benzoxazoles has been developed, utilizing tetraalkylammonium halides as redox catalysts. This process leads to the direct formation of 2-aminobenzoxazoles under constant current conditions, significantly simplifying the workup process and reducing waste (Gao et al., 2014). Similarly, a metal-free route for oxidative amination of benzoxazole, catalyzed by iodine under mild conditions, has been demonstrated to efficiently produce 2-aminobenzoxazoles, highlighting a user-friendly method for forming C-N bonds with environmentally benign byproducts (Lamani & Prabhu, 2011).

Synthesis and Properties of Poly(benzoxazine imide) Thermosetting Films

Research into primary amine-containing benzoxazines led to the creation of poly(benzoxazine imide) (PBzI) thermosets prepared by low-temperature polymerization. These thermosets displayed increased thermal stability, tensile modulus, and flame retardancy, illustrating the potential of benzoxazoles in enhancing material properties (Wang, Lin, & Juang, 2013).

Unique Regioselectivity in Alkylation of Amines

The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This regioselective activation demonstrates the utility of benzoxazole moieties in synthetic organic chemistry, providing a novel approach to the modification of amines (Lahm & Opatz, 2014).

Antioxidant and Biological Activity

Studies on N-alkylated triazolo-quinazolinones and their antioxidant properties revealed that these compounds, synthesized through reactions involving benzyl chloride and heterocyclic amines, exhibit remarkable antioxidant activity compared to ascorbic acid. This underscores the role of benzoxazole derivatives in medicinal chemistry and drug design, particularly in the development of compounds with potential therapeutic applications (Sompalle, Arunachalam, & Roopan, 2016).

Polymer Synthesis and Material Enhancement

The synthesis of poly(benzoxazine amic acid) from primary amine-bifunctional benzoxazine and its crosslinking to form crosslinked polyimide at 300 °C showcases the application of benzoxazoles in creating high-performance materials. The resulting polymers exhibit enhanced thermal properties, demonstrating the potential of benzoxazole derivatives in the development of advanced materials (Zhang, Liu, & Ishida, 2014).

Mecanismo De Acción

Target of Action

It belongs to a class of organic compounds known as hypoxanthines, which are known to interact with various biological targets .

Mode of Action

For instance, some isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential .

Biochemical Pathways

It’s worth noting that the compound’s structure suggests potential involvement in various biochemical reactions .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties may provide some insights .

Result of Action

Similar compounds have been reported to induce cell death by apoptosis .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Propiedades

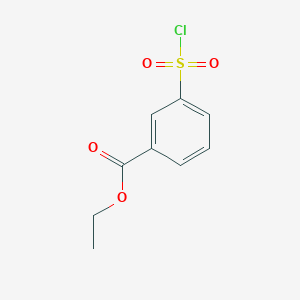

IUPAC Name |

6-phenylmethoxy-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUIEUVOUBRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)